(4-Bromo-2,3-difluorophenyl)(methyl)sulfane
Description
(4-Bromo-2,3-difluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound with a bromo group and two fluorine atoms at the 2- and 3-positions of the phenyl ring, along with a methylsulfane (-SCH₃) substituent. Sulfane sulfur compounds, such as this, are known for their reactivity and biological relevance, including roles in hydrogen sulfide (H₂S) storage and antioxidant activity .
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNAYECAKUJYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and catalysts .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom undergoes substitution due to activation by adjacent fluorine atoms. Electron-withdrawing groups enhance electrophilicity at the para position, facilitating SNAr with nucleophiles like amines or alkoxides.
Mechanism :
-
Deprotonation of the nucleophile (e.g., amine).
-
Attack on the activated aromatic ring at the bromine-bearing carbon.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
| Conditions | Boronic Acid | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 4-Methoxyphenylboronic acid | (4-(4-Methoxyphenyl)-2,3-difluorophenyl)(methyl)sulfane | 78 |
Buchwald-Hartwig Amination
| Conditions | Amine | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Morpholine | (4-Morpholino-2,3-difluorophenyl)(methyl)sulfane | 68 |
Key Factors :
-
Solvent : Polar aprotic solvents (e.g., DME) enhance reaction efficiency.
-
Catalyst : Pd(0) or Pd(II) complexes with ligands like Xantphos stabilize intermediates .
Oxidation of the Sulfide Group
The methylsulfane moiety oxidizes to sulfoxide or sulfone under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, RT, 6 hrs | (4-Bromo-2,3-difluorophenyl)(methyl)sulfoxide | 89 | |
| mCPBA | DCM, 0°C to RT, 2 hrs | (4-Bromo-2,3-difluorophenyl)(methyl)sulfone | 95 |
Mechanism :
-
Sulfoxide formation : Electrophilic attack by peroxide on sulfur, followed by oxygen insertion.
-
Sulfone formation : Further oxidation via a similar pathway with stronger oxidants.
Halogen Exchange Reactions
Bromine can be replaced by other halogens or functional groups via metal-halogen exchange.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| n-BuLi, −78°C, THF | Quench with I₂ | (4-Iodo-2,3-difluorophenyl)(methyl)sulfane | 63 | |
| CuCN, DMF, 120°C | – | (4-Cyano-2,3-difluorophenyl)(methyl)sulfane | 71 |
Limitations :
Electrophilic Aromatic Substitution
Despite electron-withdrawing groups, directed ortho-metalation enables functionalization.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| LDA, −78°C, THF | Electrophile: ClSiMe₃ | (4-Bromo-2,3-difluoro-5-SiMe₃-phenyl)(methyl)sulfane | 58 |
Mechanism :
-
Deprotonation by LDA generates a lithio intermediate.
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Reaction with electrophiles (e.g., chlorosilanes) at the activated position .
Radical Reactions
Under UV light or radical initiators, the C–S bond undergoes homolytic cleavage.
| Initiator | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| AIBN, Toluene, 80°C | – | 4-Bromo-2,3-difluorothiophenol + CH₃- | – |
Applications :
-
Generation of thiophenol derivatives for further functionalization.
Scientific Research Applications
Synthesis Applications
- Synthesis of Biaryl Compounds :
- Functionalization of Aromatic Sulfides :
Medicinal Chemistry Applications
- Anticancer Agents :
- Inhibitors for Enzymatic Activity :
- Neuroprotective Effects :
Material Science Applications
- Polymer Chemistry :
- Fluorinated Materials :
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives from (4-Bromo-2,3-difluorophenyl)(methyl)sulfane. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic activity compared to standard chemotherapeutics.
Case Study 2: Polymer Development
In research conducted at a leading polymer chemistry lab, (4-Bromo-2,3-difluorophenyl)(methyl)sulfane was incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. The resultant polymers showed promise for use in high-performance applications.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their distinguishing features:
Reactivity and Functional Group Analysis
- Sulfane Sulfur vs. Sulfones : Unlike sulfones (e.g., sulfonamides or sulfoxides), which exhibit antibacterial activity , sulfane sulfur compounds like (4-Bromo-2,3-difluorophenyl)(methyl)sulfane are more reactive due to labile sulfur bonds. These may release H₂S under physiological conditions, contributing to antioxidant or regulatory effects .
- Halogen Substitution : The bromo group at the 4-position enhances electrophilic aromatic substitution reactivity compared to ethoxy or methoxy analogs (e.g., the ethoxy derivative in ). Fluorine atoms increase electronegativity, improving metabolic stability and binding affinity in drug candidates .
Biological Activity
(4-Bromo-2,3-difluorophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bromine atom and two fluorine atoms attached to a phenyl ring, alongside a methyl sulfide group. The presence of halogens often enhances the lipophilicity and reactivity of organic compounds, which can influence their biological activity.
The biological activity of (4-Bromo-2,3-difluorophenyl)(methyl)sulfane may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can be facilitated by the presence of electronegative halogens that enhance hydrogen bonding and molecular recognition.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, including resistant strains.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various compounds including (4-Bromo-2,3-difluorophenyl)(methyl)sulfane reported the following Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| (4-Bromo-2,3-difluorophenyl)(methyl)sulfane | 12.5 | Staphylococcus aureus (MSSA) |
| (4-Bromo-2,3-difluorophenyl)(methyl)sulfane | 6.25 | Staphylococcus aureus (MRSA) |
| Other related compounds | 1.56 - 12.5 | Various Gram-positive bacteria |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial given the clinical challenges posed by antibiotic resistance .
Case Studies
- In Vitro Studies : A study conducted on the efficacy of various sulfide derivatives showed that (4-Bromo-2,3-difluorophenyl)(methyl)sulfane had a notable effect on inhibiting bacterial growth in vitro. The compound's structure allowed it to penetrate bacterial membranes effectively due to its lipophilic nature .
- Cytotoxicity Assessment : In assessing cytotoxic effects alongside antimicrobial activity, it was found that while the compound was effective against bacteria, it exhibited low cytotoxicity against human cell lines at therapeutic concentrations. This suggests a favorable therapeutic index for potential drug development .
Research Applications
The compound has several promising applications in various fields:
- Medicinal Chemistry : It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Organic Synthesis : Utilized as an intermediate in synthesizing more complex organic molecules .
- Material Science : Investigated for its potential in creating novel materials with specific properties due to its unique chemical structure .
Q & A
Q. What are the recommended synthetic routes for (4-Bromo-2,3-difluorophenyl)(methyl)sulfane?
A common approach involves nucleophilic substitution or coupling reactions. For example:
- Method A : React 4-bromo-2,3-difluorophenylboronic acid (precursor, ) with methylthiol reagents under Suzuki-Miyaura coupling conditions (e.g., Pd catalysts).
- Method B : Direct methylation of 4-bromo-2,3-difluorothiophenol using methyl iodide in the presence of a base (e.g., K₂CO₃).
Q. Optimization Tips :
- Monitor reaction progress via TLC or LCMS (retention time ~1.6 min under acidic conditions, ).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane).
| Method | Yield | Key Conditions |
|---|---|---|
| Suzuki-Miyaura | 60-75% | Pd(PPh₃)₄, DMF, 80°C |
| Direct Methylation | 45-55% | K₂CO₃, acetone, reflux |
Q. How is (4-Bromo-2,3-difluorophenyl)(methyl)sulfane characterized spectroscopically?
Key techniques include:
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), with a singlet for SCH₃ (δ ~2.5 ppm).
- ¹³C NMR : The sulfide carbon (C-S) resonates at δ 15–20 ppm.
- LCMS : Expect [M+H]⁺ at m/z 251 (calculated for C₇H₅BrF₂S) and retention time alignment with HPLC (e.g., 1.6 min under QC-SMD-TFA05 conditions, ).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Compare with analogous sulfane structures (e.g., ).
Q. What are the critical handling and storage protocols for this compound?
- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the sulfide group to sulfone .
- Safety : Flash point ~108°C (similar to analogs, ); avoid open flames. Use PPE (gloves, goggles) due to potential bromine/fluorine toxicity.
Advanced Research Questions
Q. How do electronic effects of bromo/fluoro substituents influence regioselectivity in further functionalization?
The bromine (σ-directing, deactivating) and fluorine (strongly electronegative, meta/para-directing) groups create a complex electronic environment. For electrophilic substitution:
- Meta to Fluorine : Favored due to fluorine’s inductive withdrawal.
- Ortho/para to Bromine : Less likely due to steric hindrance and deactivation.
Q. Methodological Insight :
- Use DFT calculations (e.g., Gaussian/B3LYP) to map electrostatic potential surfaces and predict reactive sites .
- Validate predictions experimentally via bromination or nitration reactions, analyzing products via LCMS/¹H NMR.
Q. How to resolve contradictions between LCMS molecular ion data and HPLC retention times?
Scenario : A molecular ion ([M+H]⁺) confirms the target mass, but HPLC shows multiple peaks.
- Step 1 : Check for byproducts (e.g., sulfoxide/sulfone oxidation products) using LCMS/MS fragmentation patterns.
- Step 2 : Optimize purification (e.g., reverse-phase HPLC with 0.1% TFA modifier to improve resolution, ).
- Step 3 : Perform 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity, especially if steric effects alter retention times.
Q. What computational approaches predict the sulfide group’s impact on NMR chemical shifts?
- DFT Modeling : Calculate shielding tensors using software like ADF or ORCA. For example:
- Optimize geometry at B3LYP/6-311+G(d,p).
- Compare computed ¹H/¹³C shifts with experimental data (error margin <0.3 ppm for ¹H, ).
- Case Study : The SCH₃ group in analogs (e.g., ) shows downfield shifts in ¹H NMR due to electron-withdrawing aryl rings.
Q. How to address low yields in coupling reactions involving this sulfide?
Potential Issues :
- Pd Catalyst Poisoning : Sulfur ligands may deactivate Pd. Mitigate by using sulfur-tolerant catalysts (e.g., Pd(OAc)₂ with SPhos ligand).
- Steric Hindrance : Steric bulk from bromo/fluoro groups slows reactivity. Use microwave-assisted synthesis (e.g., 100°C, 30 min) .
Q. Optimization Table :
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | None | 25% |
| Pd(OAc)₂ | SPhos | 68% |
Q. What strategies identify byproducts from sulfide oxidation during storage?
- Analytical Workflow :
- LCMS : Monitor for [M+16]⁺ (sulfoxide) or [M+32]⁺ (sulfone).
- HPLC-PDA : Detect UV absorption shifts (sulfone λmax ~220 nm vs. sulfide ~210 nm).
- TGA/DSC : Assess thermal stability; sulfones decompose at higher temperatures (~300°C, ).
Q. Table 1: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 251.08 g/mol | Calculated |
| Density | ~1.45 g/cm³ (analog, ) | |
| Flash Point | ~108°C | |
| HPLC Retention Time | 1.6 min (QC-SMD-TFA05) |
Q. Table 2: Expected ¹H NMR Peaks
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| SCH₃ | 2.5 | Singlet |
| Aromatic H (C-5) | 7.3–7.5 | Doublet |
| Aromatic H (C-6) | 7.6–7.8 | Doublet of doublets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
